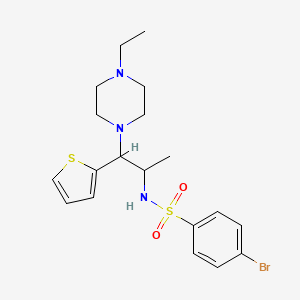

4-溴-N-(1-(4-乙基哌嗪-1-基)-1-(噻吩-2-基)丙烷-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

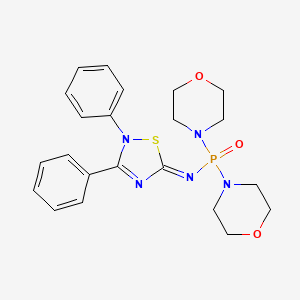

The compound "4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfur dioxide (SO2) moiety bonded to an amine group, and they are often used as antimicrobial agents. The presence of a thiophene and a bromine atom in the compound suggests potential for bioactivity, as these features are commonly seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazole ring and subsequent attachment to a benzenesulfonamide moiety . Similarly, the synthesis of benzo[b]thiophenes, which share the thiophene component with the compound , can be achieved through a copper-catalyzed thiolation annulation reaction . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiophene ring can contribute to the compound's binding affinity to various enzymes or receptors due to its aromaticity and electron-rich nature. Molecular modeling studies, as performed for 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, can provide insights into the interaction between the compound and biological targets . These studies can help in understanding the molecular basis of the compound's potential bioactivity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological properties. For instance, the reactivity of the sulfonamide group can be utilized to introduce different substituents, potentially leading to new derivatives with enhanced activity or selectivity. The bromine atom in the compound could also be used for further chemical transformations, such as cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a bromine atom and a thiophene ring in the compound could affect its lipophilicity, which in turn could impact its ability to cross biological membranes .

科学研究应用

依布替丁的胃保护特性

依布替丁是一种具有相似结构基序的化合物,以将 H2 受体拮抗剂特性与细胞保护作用相结合而著称。依布替丁的胃保护特性源于它增强粘液凝胶的物理化学特性、增加胃粘液成分的合成和分泌以及促进维持粘膜完整性所必需的粘膜修复的能力。这使得依布替丁成为溃疡病治疗的潜在候选药物,因为它具有促进粘膜修复所必需事件的独特能力 (Slomiany & Slomiany, 1997).

DNA 小沟结合剂 Hoechst 33258

Hoechst 33258 是一种合成染料,以其与双链 B-DNA 小沟的强结合力而闻名,对富含 AT 的序列具有特异性。它被广泛用作荧光 DNA 染料,在植物细胞生物学中促进染色体和核染色,以及其他应用。该化合物的衍生物还可用作放射保护剂和拓扑异构酶抑制剂,突出了结构基序在药物设计和 DNA 序列识别研究中的重要性 (Issar & Kakkar, 2013).

噻吩类似物和生物活性

噻吩衍生物,包括查询化合物中提到的噻吩-2-基,由于存在于具有多种应用的生物活性分子中而备受药物化学的关注。这些化合物在药物设计中发挥着重要作用,显示出抗菌、抗癌、抗寄生虫、抗炎和降压等活性。噻吩衍生物的合成和修饰对于开发具有优化活性和选择性的新治疗剂至关重要 (Ostrowski, 2022).

属性

IUPAC Name |

4-bromo-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYPVBJLOOOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)

![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)